印楝素杂质 5

描述

Indoxacarb Impurity 5 is a metabolite of the insecticide indoxacarb. It is a white powder with a molecular weight of 439.65. Indoxacarb is a member of the oxadiazine class of insecticides, which act by inhibiting sodium ion entry into nerve cells, resulting in the paralysis and death of target insect pests .

科学研究应用

Chemical Properties and Toxicological Profile

Indoxacarb Impurity 5 is characterized by its unique chemical structure that influences both its efficacy as an insecticide and its safety profile. This impurity has been identified in various formulations of indoxacarb and may exhibit distinct biological activity compared to the parent compound.

Toxicological Studies

Research has indicated that indoxacarb and its impurities can have varying effects on non-target organisms. For instance, studies have demonstrated that exposure to indoxacarb can lead to significant alterations in the transcriptome profiles of target pests like Solenopsis invicta (red imported fire ant), indicating potential neurotoxic effects . Furthermore, toxicity assessments have shown that while indoxacarb is effective against pests, certain impurities may contribute to acute toxicity in mammals and other non-target species .

Agricultural Applications

Indoxacarb is primarily used in agricultural settings for pest control, particularly against lepidopteran insects. Its application extends to various crops including maize and lettuce. The effectiveness of indoxacarb formulations containing Impurity 5 has been evaluated in field trials, revealing a high efficacy against pests like jassids and whiteflies when combined with other insecticides such as fipronil .

Case Studies

- Field Trials on Cotton : A combination product containing Indoxacarb 5% and Fipronil 5% was tested against Amrasca biguttula biguttula and Bemisia tabaci. Results indicated that this formulation significantly suppressed pest populations, showcasing the synergistic effects of combining indoxacarb with other active ingredients .

- Toxicity Assessments : In mammalian studies, indoxacarb was administered at varying doses to assess bioaccumulation and toxicity. Results showed differential absorption rates based on dosage, with lower doses exhibiting higher absorption efficiency compared to higher doses which reached saturation levels .

Environmental Impact

The environmental fate of indoxacarb and its impurities is critical for assessing their long-term ecological impact. Studies have shown that indoxacarb has a complex degradation pathway that can affect soil health and non-target organisms including beneficial insects like bees . The persistence of Indoxacarb Impurity 5 in various environmental matrices necessitates thorough risk assessments to understand potential accumulation in food chains.

Data Tables

作用机制

Target of Action

Indoxacarb Impurity 5, like its parent compound Indoxacarb, primarily targets the neuronal sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

Indoxacarb Impurity 5 interacts with its targets by blocking the neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is necessary for the generation and propagation of action potentials in neurons . As a result, the normal functioning of the insect’s nervous system is impaired, leading to paralysis and eventually death .

Biochemical Pathways

The primary biochemical pathway affected by Indoxacarb Impurity 5 is the sodium ion transport pathway. By blocking the neuronal sodium channels, it disrupts the electrochemical gradient necessary for the transmission of nerve impulses . This disruption affects various downstream effects, including muscle contraction, sensory perception, and other functions that rely on the normal functioning of the nervous system .

Pharmacokinetics

It is known that the parent compound indoxacarb is fairly lipophilic, with a partition coefficient (kow) of 465 , suggesting that it can readily cross biological membranes. This property might also apply to Indoxacarb Impurity 5, potentially influencing its bioavailability.

Result of Action

The molecular and cellular effects of Indoxacarb Impurity 5’s action primarily involve the disruption of the normal functioning of the insect’s nervous system. By blocking the neuronal sodium channels, it prevents the generation and propagation of action potentials in neurons . This disruption leads to paralysis and eventually death of the insect .

Action Environment

The action, efficacy, and stability of Indoxacarb Impurity 5 can be influenced by various environmental factors. For instance, the parent compound Indoxacarb is known to be stable under acidic conditions (pH 5), but it hydrolyzes more rapidly under alkaline conditions (pH 9) . Therefore, the pH of the environment could potentially affect the stability and efficacy of Indoxacarb Impurity 5. Additionally, certain insects, such as the oriental tobacco budworm, have been reported to develop resistance to Indoxacarb when exposed to it , suggesting that the presence of resistant insect populations could influence the compound’s action and efficacy.

生化分析

Biochemical Properties

Indoxacarb Impurity 5 plays a significant role in biochemical reactions, particularly in the detoxification processes. This compound is detoxified by cytochrome P450 enzymes and other detoxification enzymes in the human body . Cytochrome P450 enzymes are a family of heme-containing enzymes that catalyze the oxidation of organic substances. The interaction between Indoxacarb Impurity 5 and these enzymes involves the oxidation of the compound, leading to its detoxification and subsequent excretion from the body.

Molecular Mechanism

The molecular mechanism of action of Indoxacarb Impurity 5 involves its interaction with cytochrome P450 enzymes and other detoxification enzymes. These interactions result in the oxidation and detoxification of the compound. The binding of Indoxacarb Impurity 5 to the active site of cytochrome P450 enzymes facilitates the transfer of electrons from NADPH to the compound, leading to its oxidation. This process is essential for the detoxification and elimination of Indoxacarb Impurity 5 from the body .

Dosage Effects in Animal Models

The effects of Indoxacarb Impurity 5 vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, while at higher doses, it can cause adverse effects such as changes in enzyme activity, cellular metabolism, and gene expression. Studies have shown that the compound is not toxic to humans at doses up to 100 mg/kg . Higher doses may lead to toxic effects, including oxidative stress and cellular damage.

Metabolic Pathways

Indoxacarb Impurity 5 is involved in metabolic pathways related to detoxification. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and conversion into less toxic metabolites. These metabolites are then further processed by other detoxification enzymes, such as glutathione S-transferase, and excreted from the body. The interaction of Indoxacarb Impurity 5 with these enzymes is crucial for its detoxification and elimination .

准备方法

The preparation of Indoxacarb Impurity 5 involves several steps. One method includes adding sodium acetate, a catalyst (palladium on carbon), a dehalogenation inhibitor, and a solvent to 2-(phenmethyl)-7-chloroindeneo [1,2-e] [1,3,4]oxadiazine-2,4a (3H,5H)-dicarboxylic acid4a-methyl ester at room temperature. The reaction is carried out under hydrogen at normal pressure, with a temperature range of 10-30°C for 7-9 hours. After the reaction, the palladium on carbon is filtered out, and the filtrate is directly reacted with acyl chloride to obtain high-purity indoxacarb .

化学反应分析

Indoxacarb Impurity 5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Indoxacarb Impurity 5 can be compared with other similar compounds such as:

Indoxacarb: The parent compound, which is also an oxadiazine insecticide with similar sodium channel blocking properties.

Famoxadone: Another insecticide that acts on mitochondrial respiration but has a different mode of action.

Diuron: A herbicide that inhibits photosynthesis in plants but is structurally different from indoxacarb.

Indoxacarb Impurity 5 is unique due to its specific role as a metabolite of indoxacarb and its involvement in detoxification processes in organisms .

生物活性

Indoxacarb is a well-known insecticide belonging to the oxadiazine class, primarily used for controlling lepidopteran pests. Among its various metabolites, Indoxacarb Impurity 5 has garnered attention due to its potential biological activities and implications for both target and non-target organisms. This article explores the biological activity of Indoxacarb Impurity 5, focusing on its mechanisms of action, toxicity profiles, and ecological impacts based on diverse research findings.

Indoxacarb operates as a sodium channel blocker, disrupting the normal functioning of nerve impulses in insects. The compound is metabolized into its active form, which binds to the sodium channels, leading to paralysis and eventual death of the insect. The specific activity of Indoxacarb Impurity 5, however, requires further elucidation through detailed biochemical studies.

Toxicity Profiles

The toxicity of Indoxacarb and its impurities varies significantly across species. Research has demonstrated that Indoxacarb Impurity 5 exhibits varying degrees of toxicity in different insect species:

- Spodoptera litura : Studies indicated that the LC50 values for resistant strains were significantly higher compared to susceptible strains, indicating a potential resistance mechanism involving cytochrome P450 enzymes and other detoxification pathways .

- Ischnura senegalensis : Behavioral experiments showed that exposure to Indoxacarb led to abnormal movements and impaired locomotion in larvae, suggesting significant ecological risks for non-target predatory insects .

Case Studies

-

Resistance Mechanisms in Spodoptera litura :

- A systemic study identified over 900 co-regulated genes associated with resistance to Indoxacarb, including those encoding cytochrome P450 enzymes and glutathione S-transferases. This indicates a complex interaction between genetic expression and metabolic detoxification .

- Table 1 summarizes the LC50 values for different strains:

Strain LC50 (mg/L) Susceptible (SS) 0.64 Resistant (InRS) 37.37 Field Resistant (FInRS) 25.65 - Impact on Non-Target Species :

Biochemical Aspects

Research into the biochemical pathways affected by Indoxacarb Impurity 5 reveals alterations in gene expression related to muscle function and detoxification processes:

- Transcriptomic analyses highlighted significant downregulation of genes involved in muscle function in exposed larvae, which could lead to reduced survival rates in natural habitats .

- The role of cytochrome P450 enzymes was emphasized as crucial for detoxifying lower concentrations of Indoxacarb, while higher concentrations overwhelmed these pathways .

属性

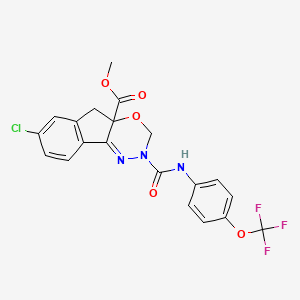

IUPAC Name |

methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBDNGWVXFMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009311 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144171-39-1 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。